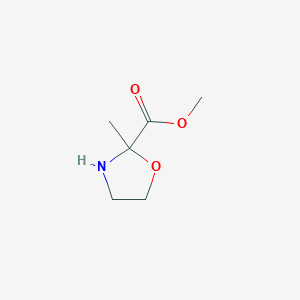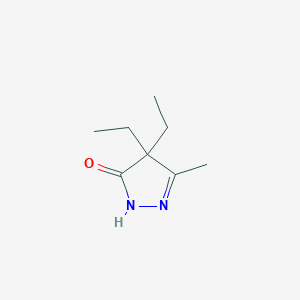![molecular formula C16H17N3O3S B12858193 N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a unique structure that includes a pyrido[2,1-c][1,2,4]thiadiazine ring system fused with a carboxamide group and an ethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylphenylamine with a suitable pyridothiadiazine precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its anticancer activity.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: Used as KATP channel activators and AMPA receptor modulators.
Uniqueness
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide stands out due to its unique combination of a pyridothiadiazine ring system with an ethylphenyl substituent and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H17N3O3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-2-12-5-3-6-13(11-12)17-16(20)14-7-4-8-19-9-10-23(21,22)18-15(14)19/h3-8,11H,2,9-10H2,1H3,(H,17,20) |
Clé InChI |
VLCAVVSOZVVTLN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CN3C2=NS(=O)(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)





![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)






